molecular formula C6H4ClF3N2 B1404173 2-Amino-4-chloro-3-(trifluoromethyl)pyridine CAS No. 1227595-65-4

2-Amino-4-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1404173
CAS RN: 1227595-65-4
M. Wt: 196.56 g/mol
InChI Key: QDTVQKKWZAYRBU-UHFFFAOYSA-N
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Description

“2-Amino-4-chloro-3-(trifluoromethyl)pyridine” is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests . Several of its derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine core with an amino group, a chloro group, and a trifluoromethyl group attached to it .


Chemical Reactions Analysis

“this compound” acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 33-36°C and a boiling point of 274-276°C. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform. It has a density of 1.558 g/cm3 and a refractive index of 1.5.

Scientific Research Applications

Synthesis and Functionalization

A pivotal application of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine in scientific research is its role in the synthesis and functionalization of pyridine derivatives. This compound has been utilized in the regioexhaustive functionalization process, where it is transformed into various carboxylic acids through selective deprotonation and carboxylation processes. These transformations are essential for creating structurally diverse pyridine compounds that could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials (Cottet et al., 2004).

Novel Synthesis Strategies

Further, innovative strategies for synthesizing poly-substituted pyridines highlight the importance of this compound. A noteworthy method involves the C-F bond breaking of an anionically activated fluoroalkyl group, leading to the creation of 2,6-disubstituted 4-amino pyridines. This domino process, which operates under noble metal-free conditions, represents a significant advancement in pyridine synthesis, offering a sustainable and efficient pathway to a wide range of pyridine derivatives (Zixian Chen et al., 2010).

Catalytic Applications

The compound also finds utility in catalysis, where its derivatives participate in the aminomethylation reaction of ortho-pyridyl C-H bonds. This process, catalyzed by group 3 metal triamido complexes, underscores the versatility of pyridine derivatives in facilitating bond formations that are foundational for constructing complex organic molecules. Such catalytic activities are essential for developing new synthetic routes and for the modification of organic compounds in a variety of chemical research and industrial applications (Haruki Nagae et al., 2015).

Material Science

In material science, derivatives of this compound are instrumental in the synthesis of high-performance polymers. The incorporation of pyridine and fluorine moieties into polyimide frameworks, for example, results in materials with exceptional solubility, thermal stability, and mechanical properties. Such polymers are highly sought after in advanced technological applications, including electronics, coatings, and aerospace components, showcasing the compound's broad applicability beyond mere chemical synthesis (Shujiang Zhang et al., 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . Future directions include finding alternative synthesis methods that are more efficient and economical, investigating the potential of ACTP in different fields of research, including pharmacology and material science, and developing methods to enhance the solubility of ACTP and increase its availability.

Biochemical Analysis

Biochemical Properties

2-Amino-4-chloro-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its unique structure, which includes a trifluoromethyl group and a pyridine ring. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalytic ligand in regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which can significantly alter the biochemical pathways in which these biomolecules are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can enhance its ability to interact with cellular receptors and enzymes, leading to changes in signal transduction pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the overall cellular response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular and physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s overall bioactivity and its effects on metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The specific localization of the compound can significantly impact its biochemical and cellular effects.

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTVQKKWZAYRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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